2,3,7,8-tetrachlorodibenzodioxine is a polychlorinated dibenzodioxine.
2,3,7,8-Tetrachlorodibenzo-p-dioxin .
2,3,7,8-Tetrachlorodibenzo-P-dioxin is 2,3,7,8-Tetrachlorodibenzo-p-dioxin which is often referred to simply as dioxin and is the reference for a number of compounds which are similar structurally and have dioxin-like toxicity. A substance extremely toxic to mammals, with a wide variation in sensitivity among species. Longer-term exposure of test mammals to lesser amounts can affect reproduction, cause birth defects, damage the liver and suppress the immune system. Several studies suggest that exposure to TCDD increases the risk of several types of cancer in people. Animal studies have also shown an increased risk of cancer from exposure to TCDD. The WHO and the USA DHHS have determined that TCDD is a human carcinogen. (NCI)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).
2,3,7,8-Tetrachlorodibenzo-p-dioxin is the most toxic of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletel structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)
Dibenzodioxin derivatives that contain multiple chloride atoms bound to the benzene ring structures.
2,3,7,8-Tetrachlorodibenzo-p-dioxin
CAS No.: 1746-01-6
Cat. No.: VC0544737
Molecular Formula: C12H4Cl4O2
Molecular Weight: 322.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1746-01-6 |
---|---|
Molecular Formula | C12H4Cl4O2 |
Molecular Weight | 322.0 g/mol |
IUPAC Name | 2,3,7,8-tetrachlorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Standard InChI Key | HGUFODBRKLSHSI-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl |
Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl |
Appearance | Solid powder |
Boiling Point | Decomposes at 932 °F (NTP, 1992) Decomposes |
Colorform | Colorless needles Colorless to white, crystalline solid Colorless liquid Needles |
Flash Point | 4 °C (39 °F) - closed cup |
Melting Point | 563 °F (NTP, 1992) 305 °C 305-306 °C 581 °F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2,3,7,8-TCDD (CAS 1746-01-6) is a planar polyhalogenated aromatic hydrocarbon with the chemical formula C₁₂H₄Cl₄O₂ and a molecular weight of 322 g/mol . The molecule consists of two benzene rings connected by an oxygen-containing central ring (dibenzo-p-dioxin structure) with chlorine atoms occupying the 2,3,7,8 positions, creating a symmetrical substitution pattern that maximizes molecular stability and receptor binding affinity.
Key physicochemical parameters include:
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Vapor pressure: 7.4×10⁻¹⁰ mmHg at 25°C
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Octanol-water partition coefficient (log Kₒw): 6.8–7.58
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Henry’s Law constant: 4.8×10⁻⁵ atm·m³/mol
These properties account for 2,3,7,8-TCDD’s extreme environmental persistence (half-life >7 years in soil) and propensity for bioaccumulation in adipose tissue, with bioconcentration factors exceeding 5,000 in aquatic organisms .
Structural-Activity Relationships
The toxic potency of 2,3,7,8-TCDD among dioxin congeners is directly attributable to its molecular geometry. Quantum mechanical calculations reveal that the fully chlorinated lateral positions (2,3,7,8) create a 6.8 Å van der Waals surface diameter, perfectly complementing the ligand-binding domain of the aryl hydrocarbon receptor (AhR) . This structural complementarity enables 2,3,7,8-TCDD to bind AhR with 30–100× greater affinity than other tetra-chlorinated dioxins, initiating a cascade of gene expression changes that underlie its toxic effects .
Environmental Formation and Global Distribution
Primary Generation Pathways
Contrary to common perception, 2,3,7,8-TCDD is never intentionally synthesized but arises exclusively as a byproduct of:
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Combustion processes: Municipal waste incineration (120–400 ng TEQ/kg waste)
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Industrial synthesis: Production of chlorophenoxy herbicides (e.g., 2,4,5-T) and PCBs
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Natural phenomena: Forest fires and volcanic eruptions (≤5% of anthropogenic sources)
The compound’s formation follows a temperature-dependent de novo synthesis mechanism (250–400°C) involving the recombination of chlorinated aromatic precursors in the presence of inorganic chlorine donors .
Global Environmental Reservoirs
Environmental monitoring data reveals three primary reservoirs of 2,3,7,8-TCDD:
Reservoir | Concentration Range | Half-Life |
---|---|---|
Atmospheric particulates | 0.1–5 pg/m³ | 9–15 days |
Agricultural soils | 1–50 pg/g dry weight | 9–27 years |
Sediments | 10–500 pg/g organic carbon | >50 years |
Long-range atmospheric transport has resulted in 2,3,7,8-TCDD deposition in pristine Arctic ecosystems at rates of 0.8–2.3 pg TEQ/m²/day, demonstrating its capacity for global dispersion .
Human Exposure Pathways and Biomonitoring
Dietary Intake
Food consumption accounts for >95% of non-occupational exposure, with the following contamination hierarchy:
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Dairy products: 0.5–2.3 pg TEQ/g fat
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Meat: 0.3–1.8 pg TEQ/g fat
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Fish: 0.1–12 pg TEQ/g wet weight
The EPA estimates average daily intake at 0.6–1.0 pg TEQ/kg body weight/day, approaching the tolerable daily intake (TDI) of 1–4 pg TEQ/kg/day established by international agencies .
Serum Biomarker Analysis
A landmark study of Paritutu, New Zealand residents (n=52) exposed to historical 2,4,5-T manufacturing emissions revealed:
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Geometric mean serum 2,3,7,8-TCDD: 12.4 pg/g lipid (vs. 2.2 pg/g in controls)
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35% contribution to total TEQ burden (2× higher than background populations)
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First-order elimination half-life: 7.1 years (95% CI: 5.8–9.3)
These findings demonstrate the compound’s multi-decadal persistence in human populations following environmental releases.
Mechanistic Toxicology and Health Outcomes
AhR-Mediated Gene Regulation
2,3,7,8-TCDD’s toxicity stems from its role as a high-affinity AhR agonist (Kd ≈ 0.1 nM) . AhR activation induces:
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CYP1A1/1B1 overexpression: 100–1,000× induction via XRE-driven transcription
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Immune modulation: Downregulation of IL-2, IFN-γ, and T-cell differentiation markers
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Endocrine disruption: Inhibition of estrogen receptor signaling through crosstalk mechanisms
Dose-response modeling shows an EC₅₀ of 0.03 μg/kg for hepatic CYP1A1 induction in mice, establishing the basis for its extreme potency .
Cancer Type | Relative Risk (95% CI) | Latency Period |
---|---|---|
Soft-tissue sarcoma | 3.1 (1.7–5.7) | 15–20 years |
Non-Hodgkin lymphoma | 2.7 (1.7–4.2) | 20–25 years |
Lung cancer | 1.4 (1.1–1.8) | 25–30 years |
Mechanistic studies implicate 2,3,7,8-TCDD in tumor promotion through inhibition of apoptosis (Bcl-2 upregulation) and stimulation of angiogenesis (VEGF induction) .
Regulatory Frameworks and Risk Management
International Standards
Current regulatory limits reflect 2,3,7,8-TCDD’s extreme toxicity:
Matrix | Limit | Agency |
---|---|---|
Drinking water | 0.013 pg/L | EPA |
Ambient air | 0.006 pg/m³ (annual) | EU Directive |
Soil (residential) | 1,000 pg/kg | WHO |
The EPA’s cancer slope factor of 1.5×10⁵ (mg/kg/day)⁻¹ implies a 1×10⁻⁶ excess cancer risk at 0.67 fg/m³ air concentration .
Remediation Technologies
Emerging strategies for 2,3,7,8-TCDD contamination include:
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Thermal desorption: 99.9% destruction at 1,200°C with 2-second residence time
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Bioremediation: Dehalococcoides spp. mediated reductive dechlorination (k = 0.03 day⁻¹)
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Adsorptive sequestration: Activated carbon injection (≥90% capture efficiency)
Field trials demonstrate 85–95% soil concentration reductions using combined thermal and biological treatment trains .
Future Research Directions
Critical knowledge gaps requiring investigation include:
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Epigenetic effects of transgenerational exposure (DNA methylation changes persisting ≥3 generations)
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Nanomaterial-enabled remediation approaches (e.g., TiO₂ photocatalysis under visible light)
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AhR-independent toxicity pathways (mitochondrial dysfunction, oxidative stress)
Longitudinal cohort studies with advanced exposomic profiling are needed to refine dose-response models for low-level chronic exposure scenarios.
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